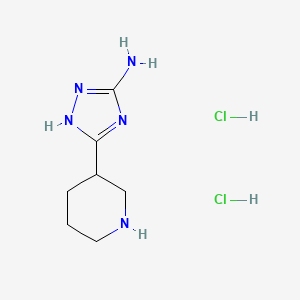

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

5-piperidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIFCYZCOPYVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the triazole ring can be formed via cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been studied for its potential as an antimicrobial agent against various pathogens. For example, studies on triazole derivatives have shown efficacy against bacteria and fungi, suggesting that 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride could be developed into a therapeutic agent for treating infections caused by resistant strains .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as a covalent inhibitor of specific enzymes. Notably, amide-functionalized 1,2,4-triazol-5-amines have been found to selectively inhibit certain targets in biochemical pathways. This property positions the compound as a candidate for drug development in treating diseases where these enzymes play a crucial role .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazole derivatives. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and survival mechanisms. Experimental data suggest that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines .

Agricultural Science

Fungicides

The compound's triazole structure is reminiscent of well-known fungicides used in agriculture. Research has indicated that similar compounds can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes. This application could lead to the development of new fungicides that are effective against crop pathogens while minimizing environmental impact .

Plant Growth Regulators

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing stress resistance. This application is particularly relevant in the context of sustainable agriculture practices aimed at improving crop yields under adverse conditions .

Material Science

Polymer Chemistry

In material science, compounds like this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Research is ongoing to explore these applications in creating advanced materials for various industrial uses .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine and triazole rings can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity

Piperidine vs. Furyl/Chlorobenzyl (N42FTA) :

The target compound’s piperidine group may enhance binding to amine-sensitive targets (e.g., GPCRs or kinases), whereas N42FTA’s furyl and chlorobenzyl groups likely improve hydrophobic interactions with bacterial FabA .- Sulfanyl vs. In contrast, TFAT’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, useful in high-temperature environments .

Salt Form Advantages

The dihydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like TFAT or N42FTA, which may require organic solvents for formulation .

Biological Activity

3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on a review of recent literature and research findings.

Structural Characteristics

The compound features a piperidine ring fused with a triazole moiety, which is critical for its biological activity. The triazole ring contains three nitrogen atoms, contributing to its reactivity and ability to form hydrogen bonds with biological targets. The presence of the piperidine ring enhances the compound's lipophilicity and facilitates its interaction with various biomolecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Microwave-assisted synthesis : This technique improves yields and reduces reaction times significantly.

- Conventional heating methods : Traditional methods also yield the compound but may require longer reaction times.

The general synthetic route involves the formation of the triazole ring followed by the introduction of the piperidine moiety.

Antimicrobial Activity

Research indicates that compounds similar to 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine exhibit significant antimicrobial properties. For instance:

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound possess antitumor properties. For example:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine | 15 | HeLa (cervical cancer) |

| Control (Doxorubicin) | 0.5 | HeLa |

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological mechanisms underlying the activities of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine involve:

- Inhibition of DNA synthesis : The compound may disrupt nucleic acid synthesis in pathogens.

- Interference with cellular respiration : It could affect metabolic pathways essential for bacterial survival.

- Induction of oxidative stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancerous cells.

Case Studies

Recent studies have highlighted the efficacy of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine in various therapeutic contexts:

- Antibacterial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results comparable to established antibiotics .

- Anticancer Potential : Another investigation focused on its effects on breast cancer cells, where it significantly reduced cell viability in a dose-dependent manner .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yield.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For related triazole derivatives, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7–8 Å, b = 10–12 Å, c = 14–16 Å are common .

Spectroscopy :

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target receptors (e.g., serotonin receptors). Prioritize piperidine and triazole moieties as key pharmacophores .

Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the NH₂ group in triazole shows high electron density (−45 kcal/mol) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayer membranes, critical for blood-brain barrier penetration studies .

Advanced: How should researchers address contradictions in reported pharmacological data?

Q. Methodological Answer :

Dose-Response Re-evaluation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Receptor Profiling : Use radioligand binding assays (e.g., ³H-5-HT for serotonin receptors) to confirm selectivity .

Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare published IC₅₀ values and identify outliers due to assay variability .

Advanced: What strategies mitigate reactivity challenges during derivatization?

Q. Methodological Answer :

Protecting Groups : Temporarily block the triazole NH₂ group with tert-butoxycarbonyl (Boc) during piperidine functionalization .

Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates under varying pH (3–9). For example, the triazole ring is stable below pH 5 but hydrolyzes above pH 8 .

Alternative Solvents : Replace protic solvents (water/methanol) with aprotic media (THF/DMF) to reduce nucleophilic side reactions .

Advanced: How to resolve reproducibility issues in scaled-up synthesis?

Q. Methodological Answer :

Purification Protocols :

- Column Chromatography : Use silica gel with eluents like CH₂Cl₂:MeOH (9:1) .

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 4:1) for higher crystal purity .

Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time .

Batch-to-Batch Analysis : Compare NMR spectra (¹H, ¹³C) and DSC thermograms to detect polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.